molecular formula C21H46N2O B14528093 1-[(3-Aminopropyl)amino]octadecan-2-OL CAS No. 62745-93-1

1-[(3-Aminopropyl)amino]octadecan-2-OL

Cat. No.: B14528093
CAS No.: 62745-93-1
M. Wt: 342.6 g/mol
InChI Key: SFHYOYAFZRBOCH-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]octadecan-2-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminopropyl)amino]octadecan-2-OL typically involves the reaction of octadecan-2-OL with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]octadecan-2-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-[(3-Aminopropyl)amino]octadecan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]octadecan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with a shorter carbon chain.

    Octadecan-1-ol: A long-chain fatty alcohol without the amino group.

    3-Aminopropan-1-ol: A primary amine with a shorter carbon chain.

Uniqueness

1-[(3-Aminopropyl)amino]octadecan-2-OL is unique due to its combination of a long carbon chain and the presence of both amino and hydroxyl groups. This combination provides it with distinct chemical properties and makes it suitable for a wide range of applications in different fields.

Properties

CAS No.

62745-93-1

Molecular Formula

C21H46N2O

Molecular Weight

342.6 g/mol

IUPAC Name

1-(3-aminopropylamino)octadecan-2-ol

InChI

InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(24)20-23-19-16-18-22/h21,23-24H,2-20,22H2,1H3

InChI Key

SFHYOYAFZRBOCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

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